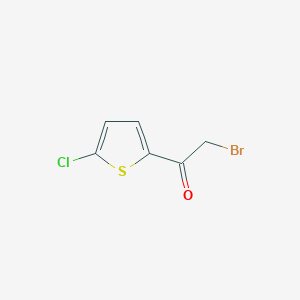

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(5-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClOS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKFQMAUWNYCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366304 | |

| Record name | 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57731-17-6 | |

| Record name | 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromoacetyl)-5-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Alpha Haloketones in Organic Synthesis and Medicinal Chemistry Research

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement of functional groups makes them highly reactive and valuable intermediates in a wide array of chemical transformations.

The presence of two electrophilic centers, the carbonyl carbon and the alpha-carbon bearing the halogen, allows for a diverse range of reactions with various nucleophiles. iust.ac.ir This dual reactivity is fundamental to their role in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds. For instance, α-haloketones are key precursors in the Hantzsch thiazole (B1198619) synthesis, where they react with thioamides to form the thiazole ring, a common scaffold in many biologically active molecules. nih.gov

In medicinal chemistry, the utility of alpha-haloketones is well-established. They serve as crucial building blocks for the synthesis of numerous pharmaceutical agents. mdpi.comorganic-chemistry.org Their ability to readily undergo nucleophilic substitution reactions makes them ideal for introducing specific functionalities into a molecule, enabling the fine-tuning of its biological activity. The reactivity of alpha-haloketones is also harnessed in the development of enzyme inhibitors, where the electrophilic nature of the alpha-carbon can lead to covalent modification of active site residues.

An Overview of Thiophene Based Compounds in Drug Discovery and Materials Science

Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom. Its derivatives are of immense interest in both drug discovery and materials science due to their unique electronic properties and ability to mimic the benzene (B151609) ring in biological systems.

In the realm of drug discovery, the thiophene nucleus is considered a "privileged scaffold," meaning it is a recurring structural motif in a variety of bioactive compounds. rsc.org Thiophene-containing drugs span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents. myskinrecipes.comrsc.org The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the binding affinity and efficacy of the drug molecule. Notable examples of thiophene-based drugs include the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.

In materials science, thiophene-based polymers, particularly polythiophenes, have garnered significant attention for their applications in organic electronics. These materials can be rendered electrically conductive through doping and are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.orgacs.org The ability to modify the thiophene ring with various substituents allows for the tuning of the polymer's electronic and optical properties, making them highly versatile for a range of applications. Halogenated thiophenes, in particular, have been explored as solvent additives to mediate the morphology and enhance the efficiency of organic solar cells. rsc.org

The Research Context of 2 Bromo 1 5 Chlorothiophen 2 Yl Ethanone As a Synthetic Building Block

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone serves as a pivotal intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. myskinrecipes.com Its value lies in its pre-functionalized thiophene (B33073) ring and the reactive alpha-bromo ketone moiety, which allow for sequential and regioselective reactions.

A prime example of its application is in the synthesis of the anticoagulant drug Rivaroxaban. While the detailed synthetic pathway is proprietary, it is understood that intermediates derived from halogenated thiophenes are crucial for constructing the final molecule. chemicalbook.combohrium.com The 5-chlorothiophene-2-carbonyl portion of Rivaroxaban is introduced using a synthon that can be prepared from or is related to this compound.

Furthermore, this compound is a valuable precursor for the synthesis of a wide range of substituted heterocyclic systems. The alpha-bromo ketone functionality is readily exploited in reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. For example, it can be used in the synthesis of highly substituted thiophenes through condensation reactions with thiomorpholides. organic-chemistry.org It is also a key reactant in the preparation of substituted thiazoles, which are known to possess a broad spectrum of biological activities. nih.gov The reaction of this compound with thiourea (B124793) or thioamides would lead to the formation of aminothiazoles or substituted thiazoles, respectively, bearing the 5-chlorothiophen-2-yl moiety.

The reactivity of this compound also extends to its use in multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. mdpi.com The electrophilic nature of both the carbonyl carbon and the alpha-carbon makes it an ideal substrate for such reactions, leading to the rapid generation of molecular diversity.

The Historical Development and Evolution of Research on Halogenated Thiophenes

Established Synthetic Routes and Mechanistic Investigations

The most conventional and widely utilized method for preparing 2-bromo-1-(5-chlorothiophen-2-yl)ethanone is the direct bromination of 1-(5-chlorothiophen-2-yl)ethanone at the alpha-carbon position.

The synthesis involves the reaction of the starting ketone, 1-(5-chlorothiophen-2-yl)ethanone, with a suitable brominating agent. The reaction conditions are critical for achieving high yields and minimizing the formation of by-products. Key parameters that are often optimized include the choice of brominating agent, solvent, reaction temperature, and reaction time.

Optimization studies, drawing parallels from the bromination of similar acetophenone (B1666503) derivatives, show that factors like temperature and the molar ratio of reactants significantly impact the product yield. For instance, in related reactions, increasing the reaction temperature to around 90°C has been shown to improve yields, while a slight excess of the brominating agent (e.g., a 1.0:1.1 molar ratio of substrate to brominator) is often optimal. nih.govresearchgate.net Reaction times are typically monitored to ensure the complete consumption of the starting material, as prolonged reaction can lead to an increase in by-products. nih.gov

A variety of brominating agents and solvents can be employed for the alpha-bromination of ketones. The selection depends on factors such as reactivity, selectivity, and handling requirements.

Brominating Agents : Elemental bromine (Br₂) is a common and effective reagent for this transformation. masterorganicchemistry.comnih.gov Alternative reagents like N-bromosuccinimide (NBS) are also frequently used, often offering milder reaction conditions. masterorganicchemistry.comresearchgate.net Other agents, such as pyridine (B92270) hydrobromide perbromide, have been successfully used for the bromination of various acetophenone derivatives, providing good yields under controlled conditions. nih.govresearchgate.net

Solvent Effects : The choice of solvent is crucial as it can influence the reaction rate and mechanism. Glacial acetic acid is a particularly useful solvent for bromination reactions involving bromine. nih.govlibretexts.orglibretexts.org Other solvents like dioxane can also be used. organic-chemistry.org The solvent can affect the equilibrium between the keto and enol tautomers of the starting material, which is a key step in the reaction mechanism.

The following table summarizes common systems used for the alpha-bromination of ketones.

| Brominating Agent | Solvent | Typical Conditions | Notes |

| Bromine (Br₂) | Acetic Acid (AcOH) | Acid-catalyzed, sometimes requires elevated temperature or microwave irradiation. nih.gov | A classic and effective method. The acid catalyzes the formation of the enol intermediate. masterorganicchemistry.comnih.gov |

| N-Bromosuccinimide (NBS) | Methanol / Silica (B1680970) Gel | Often used with a catalyst under reflux conditions. researchgate.net | A solid, easier-to-handle source of electrophilic bromine. masterorganicchemistry.com |

| Pyridine Hydrobromide Perbromide | Acetic Acid (AcOH) | Typically requires heating (e.g., 90°C). nih.gov | A solid reagent that can be more convenient than liquid bromine. |

| Ammonium (B1175870) Bromide (NH₄Br) / Oxone | Aqueous Methanol | Part of a one-pot synthesis from an alcohol precursor. rsc.org | A greener approach using stable and non-toxic reagents. rsc.org |

The alpha-bromination of ketones like 1-(5-chlorothiophen-2-yl)ethanone in the presence of an acid catalyst proceeds through a well-established mechanism involving an enol intermediate. libretexts.orglibretexts.orgfiveable.me

The key steps of the acid-catalyzed mechanism are:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. nih.govmasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon and facilitates the enolization process.

Nucleophilic Attack on Bromine : The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (e.g., Br₂). masterorganicchemistry.com This results in the formation of a new carbon-bromine bond at the alpha-position and a protonated carbonyl intermediate.

Deprotonation : The protonated carbonyl is then deprotonated, typically by the bromide ion formed in the previous step or another base, to yield the final α-bromo ketone product and regenerate the acid catalyst. masterorganicchemistry.com

Novel and Advanced Synthetic Strategies

While direct bromination is established, research continues to focus on developing more efficient, selective, and environmentally benign synthetic methods.

One such approach involves the synthesis from secondary alcohols. rsc.org This method uses inexpensive and stable reagents like ammonium bromide (NH₄Br) as the bromine source and oxone as an oxidant. rsc.orgdeepdyve.com The reaction proceeds through two consecutive steps in the same pot: the oxidation of the secondary alcohol to the corresponding ketone, followed by the immediate oxidative bromination of the in situ generated ketone to the desired α-bromoketone. rsc.org Another advanced strategy involves the direct conversion of olefins into α-bromo ketones using reagents like o-iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide. organic-chemistry.org

The use of catalysts can enhance the rate and selectivity of bromination reactions under milder conditions. For example, silica gel has been shown to be an effective catalyst for the α-bromination of ketones using N-bromosuccinimide (NBS) in methanol, leading to excellent yields in short reaction times. researchgate.net Other catalytic systems, such as those involving molybdenum compounds like MoO₂Cl₂, have been developed for the efficient one-pot transformation of β-hydroxycarbonyl compounds into α-brominated 1,3-dicarbonyl compounds in the presence of NBS. organic-chemistry.org Such catalytic approaches offer potential pathways for a more efficient and controlled synthesis of this compound.

Green Chemistry Approaches in the Synthesis of Halogenated Ethanones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of halogenated compounds to mitigate the environmental impact of traditional methods. The classic bromination of ketones often involves hazardous reagents like elemental bromine, which is toxic and corrosive, and chlorinated solvents, which contribute to organic waste. nih.gov Green chemistry seeks to replace these with safer, more sustainable alternatives that improve efficiency, reduce waste, and lower energy consumption. nih.gov

Several innovative and eco-friendly approaches have been developed for the α-bromination of ketones, including halogenated ethanones. These methods focus on the use of less hazardous reagents, benign solvents like water, and catalytic systems that enhance selectivity and reaction rates.

One prominent green methodology is the bromination of ketones using a hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system "on water". rsc.orgresearchgate.net This approach avoids the need for organic solvents and catalysts, using inexpensive and environmentally benign reagents. rsc.org The reaction proceeds at room temperature with high selectivity for monobromination, and the resulting α-bromoketones can often be isolated in high yields (69–97%) simply by filtration or minimal extraction, drastically reducing organic waste. rsc.orgresearchgate.net

Another sustainable strategy involves the in situ generation of the brominating agent. This circumvents the need to handle and store hazardous molecular bromine. nih.gov For instance, bromine can be produced within the reaction mixture by oxidizing bromide salts. google.com A notable example is a continuous flow system where an oxidant like sodium hypochlorite (B82951) (NaOCl) reacts with HBr to generate bromine, which is immediately consumed in the bromination reaction. nih.gov This method enhances safety and provides excellent yields. nih.gov Similarly, systems using H₂O₂ as the oxidant for bromide ions offer a clean process where water is the only byproduct. google.com

The use of ammonium halides in combination with hydrogen peroxide in acetic acid also presents a greener alternative to traditional N-bromosuccinimide (NBS) reactions, showing comparable yields and regioselectivity for the halogenation of various heterocyclic compounds. researchgate.net These modern methods represent a significant step towards safer and more sustainable chemical manufacturing.

The table below summarizes and compares various green bromination approaches applicable to the synthesis of halogenated ethanones.

| Method | Bromine Source / Oxidant | Solvent | Key Advantages | Reference(s) |

| H₂O₂/HBr "on water" | HBr / H₂O₂ | Water | No organic solvent, no catalyst, high selectivity, simple work-up | rsc.orgresearchgate.net |

| In-situ generation (Flow) | HBr / NaOCl | Various | Enhanced safety, avoids handling Br₂, good to excellent yields | nih.gov |

| In-situ generation (Batch) | HBr / Oxidizing Agent | Not specified | No bromine byproducts, high efficiency | google.com |

| Ammonium Halide/H₂O₂ | NH₄Br / H₂O₂ | Acetic Acid | Green alternative to NBS, good functional group tolerance | researchgate.net |

Nucleophilic Substitution Reactions at the Alpha-Carbon

The bromine atom attached to the carbon adjacent to the carbonyl group (the alpha-carbon) is a good leaving group, facilitating a range of nucleophilic substitution reactions. This reactivity is fundamental to the construction of more complex molecular architectures.

Condensation Reactions with Heterocyclic Building Blocks (e.g., Thiourea)

A prominent reaction of α-bromo ketones is the Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction with thioamides, such as thiourea (B124793), to form thiazole rings. nih.govsynarchive.comorganic-chemistry.org In this reaction, the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic alpha-carbon of this compound. This is followed by an intramolecular cyclization and dehydration to yield a 2-aminothiazole (B372263) derivative. nih.govnih.gov

The general mechanism for the Hantzsch thiazole synthesis is outlined below:

Nucleophilic Attack: The sulfur atom of thiourea attacks the alpha-carbon of the α-bromo ketone, displacing the bromide ion.

Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.

Dehydration: The resulting hydroxyl group is eliminated as a water molecule to form the stable aromatic thiazole ring.

This reaction is a highly efficient method for the synthesis of 2-aminothiazoles, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.netmdpi.com

| Reactant | Product | Key Reaction Type |

|---|---|---|

| This compound and Thiourea | 2-Amino-4-(5-chlorothiophen-2-yl)thiazole | Condensation/Cyclization |

Reactions with Nitrogen-Containing Nucleophiles for Amine Derivatives

The electrophilic alpha-carbon of this compound readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, to form α-amino ketones. organic-chemistry.orgacs.org This nucleophilic substitution reaction provides a direct route to amine derivatives, which are valuable intermediates in organic synthesis. The reaction proceeds via a standard SN2 mechanism, where the amine displaces the bromide ion.

The synthesis of α-amino ketones can be achieved by reacting the α-bromo ketone with the desired amine, often in the presence of a base to neutralize the hydrogen bromide formed during the reaction. nih.gov

| Reactants | Product Type | Reaction Type |

|---|---|---|

| This compound and Primary/Secondary Amine | α-Amino ketone | Nucleophilic Substitution (SN2) |

Synthesis of Thiazole-Based Scaffolds from this compound

As an extension of the Hantzsch synthesis, this compound serves as a key building block for a variety of thiazole-based scaffolds. By employing different thioamides or thiourea derivatives in the condensation reaction, a diverse range of substituted thiazoles can be prepared. nih.govnih.govasianpubs.org For instance, the reaction with substituted thioureas will yield N-substituted 2-aminothiazoles. nih.gov

This strategy is of significant interest in drug discovery, as the thiazole ring is a common motif in many biologically active compounds. researchgate.netresearchcommons.org The reaction of α-haloketones with thioamides is a foundational method for accessing these important heterocyclic systems. wikipedia.orgchemtube3d.com

Organometallic Coupling Reactions Utilizing the Bromine Moiety

The bromine atom on the thiophene ring of this compound can be exploited in organometallic coupling reactions to form new carbon-carbon bonds. This allows for the introduction of various aryl and alkyl groups onto the thiophene ring.

Suzuki-Miyaura Cross-Coupling Reactions for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. nih.govnih.gov In the case of this compound, the bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective arylation at the 2-position of the thiophene ring. nih.govnih.govmdpi.com

The reaction typically involves a palladium catalyst, a base, and an arylboronic acid to introduce a new aryl group. This selective functionalization is a key strategy for synthesizing more complex thiophene derivatives. upm.edu.mysemanticscholar.orgmdpi.com

| Reactants | Product Type | Key Features |

|---|---|---|

| This compound and Arylboronic acid | 2-Aryl-5-chlorothiophene derivative | Palladium-catalyzed, selective C-C bond formation at the bromine position |

Barbier-Type Reactions and Related Organometallic Transformations

The Barbier reaction is an organometallic reaction that involves the in-situ formation of an organometallic reagent from an alkyl halide, a metal (such as zinc, magnesium, or indium), and a carbonyl compound. wikipedia.orgalfa-chemistry.com In a hypothetical Barbier-type reaction, this compound could serve as the alkyl halide component. The bromine at the alpha-carbon would react with a metal to form a transient organometallic species. This nucleophilic species would then attack an external carbonyl compound (an aldehyde or ketone) added to the reaction mixture, resulting in the formation of a β-hydroxy ketone.

This one-pot synthesis is advantageous as it avoids the separate preparation of a potentially unstable organometallic reagent. wikipedia.orguwimona.edu.jm The Barbier reaction and similar organometallic transformations offer an alternative route for carbon-carbon bond formation at the alpha-position of the ketone. nih.govchemrxiv.org

| Reactants | Potential Product | Reaction Type |

|---|---|---|

| This compound, a metal (e.g., Zn, In), and an aldehyde/ketone | β-Hydroxy ketone derivative | Organometallic addition |

Conjugation and Functionalization of the Thiophene Ring System

The inherent reactivity of the thiophene ring in "this compound," coupled with the adjacent carbonyl group, provides a versatile platform for a variety of conjugation and functionalization strategies. These transformations are pivotal in the synthesis of a diverse array of heterocyclic compounds with potential biological and material science applications.

Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgijraset.com This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. rjlbpcs.comnih.gov In the context of this compound, the methylene (B1212753) group adjacent to the carbonyl is activated and can be deprotonated to form an enolate, which then acts as a nucleophile.

The general reaction scheme involves the reaction of this compound with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govjapsonline.com The resulting chalcone derivatives incorporate the 5-chlorothiophen moiety, which is a structural feature in some biologically active molecules. The α,β-unsaturated carbonyl system in the synthesized chalcones is a key pharmacophore and a versatile intermediate for further chemical modifications. jchemrev.com

The Claisen-Schmidt condensation allows for the synthesis of a library of chalcone derivatives by varying the substituent on the aromatic aldehyde. This variability is crucial for structure-activity relationship (SAR) studies. A novel series of chalcone derivatives containing a 5-chlorothiophene unit has been synthesized and evaluated for their biological activities. asianpubs.org

Table 1: Examples of Aromatic Aldehydes for Claisen-Schmidt Condensation

| Aromatic Aldehyde | Resulting Chalcone Substituent |

| Benzaldehyde | Phenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl |

| 2-Furaldehyde | Furan-2-yl |

| 3-Pyridinecarboxaldehyde | Pyridin-3-yl |

This table is illustrative and based on common aromatic aldehydes used in Claisen-Schmidt condensations. rjlbpcs.comnih.gov

Derivatization for Quinolone and Naphthyridone Analogs

The structural framework of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic systems like quinolones and naphthyridones, which are known for their broad spectrum of biological activities.

Quinolone Analogs: A plausible synthetic route to quinolone derivatives involves a multi-step sequence. For instance, a copper-catalyzed three-component reaction of a 2-bromoacylarene, such as this compound, with 2-iodoacetamide and a nucleophile can afford functionalized 2-quinolones. researchgate.net Another approach involves the initial conversion of the bromoacetyl group to a more suitable functional group for cyclization. For example, reaction with an appropriate aniline (B41778) derivative could be followed by a Gould-Jacobs type reaction to construct the quinolone ring system. mdpi.com

Naphthyridone Analogs: The synthesis of naphthyridone analogs can be envisioned through several pathways. One common strategy for constructing the 1,8-naphthyridine (B1210474) core, for example, involves the Friedländer annulation, which is the reaction of a 2-amino-pyridine derivative with a β-dicarbonyl compound or its equivalent. ekb.eg In this case, this compound could be transformed into a suitable β-dicarbonyl equivalent. For instance, reaction with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) could yield an enaminone, which could then be reacted with a 2-aminopyridine (B139424) to construct the naphthyridine skeleton. ekb.egnih.gov

Schiff Base Formation and Subsequent Transformations

The carbonyl group of this compound can readily undergo condensation with primary amines to form imines, also known as Schiff bases. chemprob.orglibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. eijppr.com The formation of these Schiff bases introduces a new point of structural diversity and a reactive handle for further transformations.

The general reaction involves refluxing this compound with a primary amine, often in a solvent like ethanol (B145695) with a catalytic amount of acid. researchgate.net

Subsequent Transformations of Schiff Bases:

Reduction: The imine bond of the Schiff base can be selectively reduced to the corresponding secondary amine using reducing agents like sodium borohydride. This transformation is useful for creating more flexible analogs.

Cyclization: The Schiff base can be designed to undergo intramolecular cyclization reactions to form various heterocyclic rings. For example, if the primary amine contains another nucleophilic group, this group could potentially attack the carbon atom of the imine or another electrophilic site in the molecule.

Addition Reactions: The C=N bond is susceptible to nucleophilic addition, allowing for the introduction of various functional groups.

Table 2: Potential Primary Amines for Schiff Base Formation

| Primary Amine | Resulting Schiff Base |

| Aniline | N-(1-(5-chlorothiophen-2-yl)-2-bromoethylidene)aniline |

| 4-Methoxyaniline | N-(1-(5-chlorothiophen-2-yl)-2-bromoethylidene)-4-methoxyaniline |

| 2-Aminopyridine | N-(1-(5-chlorothiophen-2-yl)-2-bromoethylidene)pyridin-2-amine |

| Hydrazine | Hydrazone derivative |

| Hydroxylamine | Oxime derivative |

This table illustrates potential reactants for Schiff base formation based on general chemical principles of imine synthesis. libretexts.orgwjpsonline.com

Exploration of Other Reactive Sites and Transformations

Beyond the reactivity centered on the thiophene ring and the carbonyl group, the α-bromo ketone functionality in this compound is a highly reactive site that enables a variety of important chemical transformations.

The α-carbon atom bonded to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. nih.gov This makes it susceptible to attack by a wide range of nucleophiles in what are known as nucleophilic substitution reactions. libretexts.org

A significant application of α-haloketones is in the synthesis of five-membered heterocyclic rings. A classic example is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide. mdpi.comresearchgate.net In the case of this compound, reaction with thiourea would lead to the formation of a 2-aminothiazole derivative bearing a 5-chlorothiophen-2-yl substituent at the 4-position of the thiazole ring. organic-chemistry.org This reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon, followed by cyclization and dehydration. nih.gov

Table 3: Hantzsch Thiazole Synthesis with this compound and Thioamides

| Thioamide | Resulting Thiazole Derivative |

| Thiourea | 2-Amino-4-(5-chlorothiophen-2-yl)thiazole |

| Thioacetamide | 2-Methyl-4-(5-chlorothiophen-2-yl)thiazole |

| Thiobenzamide | 2-Phenyl-4-(5-chlorothiophen-2-yl)thiazole |

This table provides examples of expected products from the Hantzsch thiazole synthesis. mdpi.comasianpubs.org

Furthermore, the α-bromo ketone moiety can react with a variety of other nucleophiles, such as amines, alkoxides, and thiolates, to yield a range of substituted products. These reactions provide access to a diverse set of molecules with potential applications in medicinal chemistry and materials science. up.ac.zamyskinrecipes.com

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of this compound. The vibrational modes are influenced by the electronic and steric effects of the bromine and chlorine substituents, as well as the acyl group on the thiophene ring.

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the stretching and bending vibrations of its constituent bonds. A detailed experimental and theoretical study on the closely related compound, 2-acetyl-5-chlorothiophene, provides a strong basis for these assignments. nih.gov

Key vibrational modes for this compound are expected in the following regions:

C=O Stretching: The carbonyl group (C=O) of the ethanone (B97240) moiety gives rise to a strong, characteristic absorption band in the FT-IR spectrum, typically in the range of 1660-1700 cm⁻¹. For 2-acetyl-5-chlorothiophene, this band is observed at approximately 1665 cm⁻¹. nih.gov The presence of the electron-withdrawing bromine atom in the α-position is expected to slightly shift this frequency.

Thiophene Ring Vibrations: The thiophene ring exhibits several characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations of the thiophene ring are expected to appear in the 1500-1300 cm⁻¹ region. nih.goviosrjournals.org

C-H Vibrations: The methylene (-CH₂-) group adjacent to the carbonyl and bromine atom will have characteristic stretching and bending modes. Asymmetric and symmetric C-H stretching vibrations are expected between 2900 and 3000 cm⁻¹. Scissoring and wagging deformations of the CH₂ group appear at lower frequencies.

C-Br and C-Cl Stretching: The carbon-halogen bonds have characteristic stretching vibrations at lower wavenumbers. The C-Cl stretching vibration is typically observed in the range of 800-600 cm⁻¹. The C-Br stretching vibration is found at even lower frequencies, generally between 600 and 500 cm⁻¹.

C-S Stretching: The carbon-sulfur bond within the thiophene ring also has characteristic stretching modes, which are often coupled with other ring vibrations and are typically found in the 900-600 cm⁻¹ region. iosrjournals.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Weak |

| C=O Stretch | 1700 - 1660 | Strong |

| Thiophene Ring C=C Stretch | 1500 - 1300 | Medium to Strong |

| CH₂ Scissoring | ~1450 | Medium |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

| C-S Stretch | 900 - 600 | Medium |

The presence of both chlorine and bromine atoms significantly influences the vibrational spectrum. The electronegativity and mass of these halogens affect the force constants of their respective carbon-halogen bonds, leading to distinct absorption frequencies. The position of the chlorine atom on the thiophene ring (C5) and the bromine atom on the acyl side chain (C2 of the ethanone moiety) results in specific vibrational coupling effects.

The electron-withdrawing nature of the chloro and bromoacetyl groups modifies the electron distribution within the thiophene ring. This, in turn, affects the force constants of the C=C and C-S bonds of the ring, causing shifts in their vibrational frequencies compared to unsubstituted thiophene. The planarity and aromaticity of the thiophene ring are largely maintained, but the substituent effects are observable in the subtle shifts of the ring breathing and deformation modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of the atoms in this compound. ¹H and ¹³C NMR provide information about the hydrogen and carbon skeletons, respectively, while 2D NMR techniques can establish correlations between them.

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the thiophene ring protons and one signal for the methylene protons.

Thiophene Protons: The thiophene ring has two protons at the C3 and C4 positions. Due to the substitution pattern, these protons form an AX spin system and will appear as two doublets. The proton at the C4 position is expected to be at a higher field (lower ppm) compared to the proton at the C3 position, which is closer to the electron-withdrawing acyl group. The coupling constant between these two protons (J₃,₄) is typically in the range of 4-6 Hz for thiophenes. For the related compound 2-bromo-5-chlorothiophene (B1265590), the two protons of the thiophene ring appear as an AB quartet. researchgate.net

Methylene Protons: The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and will appear as a singlet. This signal is expected to be in the downfield region, typically between 4.0 and 5.0 ppm, due to the deshielding effects of the adjacent carbonyl group and the bromine atom.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Thiophene) | 7.2 - 7.6 | Doublet | 4 - 6 |

| H-4 (Thiophene) | 7.0 - 7.3 | Doublet | 4 - 6 |

| -CH₂Br | 4.0 - 5.0 | Singlet | N/A |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 180-190 ppm.

Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon attached to the acyl group (C2) and the carbon attached to the chlorine atom (C5) will be significantly influenced by these substituents. The C2 carbon is expected to be downfield due to the carbonyl group, while the C5 carbon's shift will be affected by the chlorine atom. The C3 and C4 carbons will appear at higher fields.

Methylene Carbon: The carbon of the bromomethyl group (-CH₂Br) will be influenced by the electronegative bromine atom and will appear in the range of 30-40 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180 - 190 |

| C2 (Thiophene) | 140 - 150 |

| C5 (Thiophene) | 130 - 140 |

| C3 (Thiophene) | 125 - 135 |

| C4 (Thiophene) | 125 - 135 |

| -CH₂Br | 30 - 40 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-3 and H-4 protons of the thiophene ring, confirming their scalar coupling and adjacency. The methylene protons would not show any cross-peaks as they are a singlet.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would show cross-peaks between the H-3 signal and the C-3 signal, the H-4 signal and the C-4 signal, and the -CH₂Br proton signal and its corresponding carbon signal. This allows for the direct assignment of the carbon signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (those without attached protons), such as the C=O, C2, and C5 carbons. For instance, the methylene protons (-CH₂Br) would show a correlation to the carbonyl carbon (C=O) and the C2 carbon of the thiophene ring. The H-3 proton would show correlations to the C2, C4, and C5 carbons, while the H-4 proton would show correlations to the C2, C3, and C5 carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. In the study of this compound, it provides definitive confirmation of the molecular formula.

High-Resolution Mass Spectrometry (HRMS) offers the precise mass of a molecule, which is crucial for confirming its elemental composition. The molecular formula of this compound is C₆H₄BrClOS, with a calculated molecular weight of approximately 239.52 g/mol . myskinrecipes.comchemicalbook.com HRMS can distinguish this compound from others with the same nominal mass by providing a highly accurate mass measurement.

For a related compound, 2-bromo-1-(5-bromothiophen-2-yl)ethanone, the predicted monoisotopic mass is 281.83496 Da. uni.lu The predicted mass-to-charge ratios (m/z) for various adducts under HRMS analysis are detailed in the table below. uni.lu

Table 1: Predicted HRMS Data for Adducts of 2-bromo-1-(5-bromothiophen-2-yl)ethanone

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 282.84224 |

| [M+Na]⁺ | 304.82418 |

| [M-H]⁻ | 280.82768 |

| [M+NH₄]⁺ | 299.86878 |

| [M+K]⁺ | 320.79812 |

In mass spectrometry, the molecular ion can fragment into smaller, charged particles. The pattern of these fragments provides valuable information about the molecule's structure. chemguide.co.uklibretexts.org For ketones, a primary fragmentation pathway is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, known as α-cleavage. miamioh.edu

The presence of bromine and chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum. libretexts.orgdocbrown.info Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This leads to distinctive M, M+2, and M+4 peaks for fragments containing both halogens.

Common fragmentation of ketones involves the loss of alkyl radicals. libretexts.org In the case of this compound, fragmentation could involve the loss of the bromomethyl radical (•CH₂Br) or cleavage of the thiophene ring. The fragmentation of related phthalazine-1,4-dione derivatives shows that the molecular ion can undergo cleavage to form stable fragment ions, providing insights into the molecule's structure. raco.cat

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure of derivatives of this compound, such as chalcones, has been determined using single-crystal X-ray diffraction. nih.goviucr.orgnih.gov For instance, the crystal structure of (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, a bromo derivative, was found to be orthorhombic. nih.gov In another study, a co-crystal of (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one was analyzed, revealing a planar molecule where the two substituted thiophene rings are linked by a –CO–CH=CH– spacer. nih.gov The structure of 2-acetyl-5-chlorothiophene, a related precursor, was characterized as monoclinic. nih.gov

Table 2: Crystallographic Data for a Derivative, (2E)-1-(5-bromo-2-thienyl)-3-(2-chlorophenyl) prop-2-en-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈BrClOS |

| Crystal System | Orthorhombic |

| a (Å) | 3.9247 (19) |

| b (Å) | 11.549 (6) |

| c (Å) | 28.111 (14) |

| Volume (ų) | 1274.1 (11) |

The packing of molecules in a crystal is governed by intermolecular interactions. rsc.org In the crystal structure of a derivative co-crystal, molecules are linked by a combination of C—H···O/S, Cl···Cl, Cl···π, and π–π interactions, forming a compact three-dimensional supramolecular assembly. iucr.orgnih.gov These non-covalent interactions, often referred to as supramolecular synthons, are crucial in crystal engineering for designing solids with specific properties. nih.govmdpi.com

In another related chalcone derivative, intermolecular C−H···O and C−H···S interactions stabilize the crystal structure. uomphysics.net The study of these interactions provides insight into how molecules recognize each other and self-assemble into ordered crystalline structures. nih.gov

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org The parts of a molecule that absorb light in this region are known as chromophores. cutm.ac.in

For molecules with π systems, such as the thiophene ring and the carbonyl group in this compound, the most common electronic transitions are π → π* and n → π. cutm.ac.inelte.hu The π → π transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while the n → π* transition involves an electron from a non-bonding orbital (like the lone pairs on the oxygen atom of the carbonyl group). elte.hu

The absorption wavelength is dependent on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Conjugated systems, where π systems are adjacent, tend to have smaller HOMO-LUMO gaps and absorb at longer wavelengths. libretexts.org The UV-visible spectrum of a simple carbonyl compound typically shows a weak n → π* transition at a longer wavelength (around 270-350 nm) and a strong π → π* transition at a shorter wavelength (around 180 nm). cutm.ac.inelte.hu

Table 3: Typical Electronic Transitions in UV-Visible Spectroscopy cutm.ac.inelte.hu

| Transition | Typical Wavelength Range (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|

| n → π* | 270 - 350 | Low (10 - 100) |

| π → π* | < 200 | High (1,000 - 10,000) |

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 5 Chlorothiophen 2 Yl Ethanone

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing accurate information about the electronic structure of molecules. For thiophene (B33073) derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to predict various molecular properties. nih.govmdpi.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For substituted thiophenes, this analysis reveals critical information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Theoretical Bond Lengths and Angles for Substituted Thiophenes (Note: This table is illustrative, based on data for similar compounds, as specific data for 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is not available.)

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

|---|---|---|---|---|---|

| Bond Length | C=C (ring) | 1.37 - 1.42 | Bond Angle | C-S-C (ring) | ~92 |

| C-S (ring) | ~1.74 | C-C-S (ring) | ~111 - 112 | ||

| C-Cl | ~1.75 | C-C-C (ring) | ~112 - 113 | ||

| C-Br | ~1.88 | Thiophene-C=O | ~120 |

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. Comparing theoretical spectra with experimental data is a standard method for confirming the structure of a synthesized compound. researchgate.netscispace.com A scaling factor is often applied to the calculated frequencies to account for systematic errors in the computational method. scispace.com Key vibrational modes for this molecule would include the C=O stretch of the ketone, C-S stretching within the thiophene ring, C-Cl and C-Br stretches, and various C-H and C-C vibrations.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govmdpi.com

A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be distributed across the carbonyl group and the halogen substituents, which act as electron-withdrawing groups. nih.govresearchgate.net

Table 2: Illustrative FMO Data for Thiophene Derivatives

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -7.0 |

| LUMO Energy | -1.0 to -2.5 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most negative regions are expected around the oxygen atom of the carbonyl group, indicating its role as a primary site for protonation or coordination. Positive regions would likely be found around the hydrogen atoms. nih.govnanobioletters.com

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η). A higher value indicates a stronger electrophile. mdpi.com

These descriptors provide a framework for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. researchgate.netmdpi.com

Table 3: Calculated Global Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 to -4.5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.75 to 2.3 |

Natural Bonding Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing insight into intramolecular charge transfer, hyperconjugation, and delocalization of electron density. researchgate.net By analyzing the "second-order perturbation energy" (E(2)), NBO can quantify the stabilization energy associated with donor-acceptor interactions. For the target molecule, significant interactions would be expected between the lone pair orbitals of the sulfur, oxygen, and halogen atoms and the antibonding orbitals (π*) of the thiophene ring and carbonyl group. This analysis helps to explain the electronic communication between different functional groups within the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational landscape and interactions of this molecule can be inferred from studies on analogous compounds, such as other substituted thiophenes and α-haloketones.

The presence of the bulky bromine atom and the chloro substituent on the thiophene ring will likely introduce steric hindrance, influencing the preferred conformations. It is plausible that the molecule adopts a conformation that minimizes steric clash between the bromine atom and the thiophene ring. The dynamic behavior in solution would involve rapid interconversion between different low-energy conformations. The rate of this interconversion would be dependent on the energy barriers separating these conformational states.

The polarity of the solvent is expected to have a significant impact on the conformational preferences and dynamic behavior of this compound. nih.gov The molecule possesses polar regions, particularly the carbonyl group and the carbon-halogen bonds, which can engage in dipole-dipole interactions with polar solvent molecules. In polar protic solvents, such as water or alcohols, hydrogen bonding between the solvent and the carbonyl oxygen is anticipated. libretexts.org These interactions can stabilize certain conformations over others.

In nonpolar solvents, intramolecular forces and van der Waals interactions will play a more dominant role in determining the conformational landscape. The interactions with other molecules, such as biological receptors, would be governed by a combination of steric fit, electrostatic interactions, and the potential for halogen bonding, where the bromine or chlorine atom acts as an electrophilic region.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The development of a predictive QSAR model for the biological activity of this compound and its derivatives would involve several key steps. First, a dataset of compounds with known biological activities (e.g., cytotoxicity against a specific cancer cell line) would need to be compiled. plos.org For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov The predictive power of the resulting model would be rigorously validated using internal and external validation techniques. Such a model could then be used to predict the biological activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent compounds.

A variety of computational descriptors would be relevant for Structure-Activity Relationship (SAR) studies of this compound and its analogs. These can be broadly categorized as follows:

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, and surface area. The presence of bulky substituents could influence how the molecule fits into a biological target.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the distribution of charges. The electronegative halogen atoms and the carbonyl group create a specific electronic profile that could be crucial for interactions with a biological target.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide insights into the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Below is an illustrative table of computational descriptors that could be used in a QSAR study of thiophene derivatives.

| Descriptor Class | Example Descriptors | Potential Relevance to Biological Activity |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influences binding affinity and accessibility to the target site. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and transport to the target site. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |

The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model.

Applications in Advanced Organic Materials and Chemical Intermediates

Role in the Synthesis of Functionalized Thiophenes for Materials Science Research

The thiophene (B33073) nucleus is a fundamental component in the development of advanced organic materials, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The electronic properties of these materials are highly dependent on the nature and substitution pattern of the thiophene rings. 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone serves as a versatile precursor for creating tailored, functionalized thiophenes.

The presence of the α-bromo ketone functionality allows for a wide range of subsequent chemical transformations. It can readily react with various nucleophiles, enabling the introduction of different functional groups or the linkage to other molecular units. This is a common strategy for building oligothiophenes and polythiophenes, where the precise control of the molecular structure is essential for tuning the material's performance. For instance, the bromoacetyl group can be used in Hantzsch-type reactions to form substituted thiazoles or in other condensation reactions to build larger heterocyclic systems incorporating the chlorothiophene moiety.

The development of novel synthetic methods for thiophene derivatives is a significant area of research. nih.gov While direct examples of this compound in materials science are specialized, its structural motifs are found in more complex systems. The synthesis of 2-aryl-5-chlorothiophenes and 2,5-bisarylthiophenes via Suzuki coupling reactions using related starting materials like 2-bromo-5-chlorothiophene (B1265590) highlights a key strategy for creating conjugated systems relevant to materials science. mdpi.com The reactivity of the bromoacetyl group in this compound provides an alternative pathway to attach and functionalize the thiophene ring in the creation of these advanced materials.

Table 1: Potential Applications of Functionalized Thiophenes in Materials Science This table is interactive. You can sort and filter the data.

| Class of Functionalized Thiophene | Synthetic Utility of Intermediate | Potential Material Application | Key Property |

|---|---|---|---|

| Oligothiophenes | Provides a core unit for extension into longer conjugated chains. | Organic Field-Effect Transistors (OFETs) | Charge carrier mobility |

| Polythiophenes | Acts as a monomer or functionalizing agent for polymer synthesis. | Organic Photovoltaics (OPVs) | Light absorption, conductivity |

| Thiophene-based Dyes | Serves as a building block for chromophores. | Dye-Sensitized Solar Cells (DSSCs) | Light-harvesting efficiency |

| Fused Thiophene Systems | Can be a precursor to more rigid, planar heterocyclic structures. | Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield |

Development as a Key Intermediate in Pharmaceutical Synthesis

The thiophene ring is a well-established pharmacophore present in numerous approved drugs. The compound this compound has emerged as a key intermediate in the synthesis of various biologically active molecules, including antiviral and antihypertensive agents. myskinrecipes.com Its structure allows for the efficient introduction of the 5-chlorothiophen-2-yl moiety into larger, more complex drug candidates.

One of the most significant applications of this intermediate is in the synthesis of thieno[2,3-b]pyridines. mdpi.comresearchgate.net This class of fused heterocyclic compounds is of great interest in medicinal chemistry due to its wide range of pharmacological activities. The synthesis often involves the reaction of the α-bromo ketone with a pyridine (B92270) derivative, leading to the formation of the fused ring system through a cyclization reaction. mdpi.comresearchgate.net

Furthermore, derivatives of this compound are crucial in the synthesis of modern anticoagulant drugs. For example, the 5-chlorothiophene-2-carboxamide (B31849) moiety is the central structural feature of Rivaroxaban, a direct Factor Xa inhibitor. newdrugapprovals.org The synthesis of Rivaroxaban involves the coupling of a complex oxazolidinone side chain with 5-chlorothiophene-2-carbonyl chloride. newdrugapprovals.orggoogle.com While not a direct precursor, this compound represents a key starting material for accessing the necessary 5-chlorothiophene core structure. Similarly, this thiophene scaffold is explored in the synthesis of other anticoagulants like Apixaban. researchgate.netgoogle.comresearchgate.net

Table 2: Pharmaceutical Applications of this compound This table is interactive. You can sort and filter the data.

| Drug/Compound Class | Therapeutic Area | Role of the Intermediate |

|---|---|---|

| Rivaroxaban (related synthesis) | Anticoagulant (Factor Xa inhibitor) | Precursor to the core 5-chlorothiophene-2-carboxamide moiety. newdrugapprovals.orggoogle.com |

| Apixaban (related synthesis) | Anticoagulant (Factor Xa inhibitor) | Used in building the thiophene-containing scaffold. researchgate.netgoogle.com |

| Thieno[2,3-b]pyridines | Various (e.g., kinase inhibitors) | Key reactant for the cyclization reaction to form the fused heterocyclic system. mdpi.comresearchgate.net |

| Antiviral Agents | Infectious Diseases | Serves as a building block to introduce the biologically active chlorothiophene group. myskinrecipes.com |

| Antihypertensive Agents | Cardiovascular | Provides a versatile scaffold for developing new cardiovascular drugs. myskinrecipes.com |

Utility in Agrochemical Research and Development

In addition to pharmaceuticals, thiophene derivatives play a significant role in the agrochemical industry, being incorporated into a variety of pesticides, herbicides, and fungicides. The compound this compound is utilized in the preparation of agrochemicals and other bioactive molecules due to its high reactivity in coupling and nucleophilic substitution reactions. myskinrecipes.com

The compound serves as a versatile starting point for creating new crop protection agents. smolecule.com The biological activity of such agents can be fine-tuned by modifying the substituents on the thiophene ring. The reactive bromoacetyl group of this compound allows for its attachment to other molecular fragments, leading to the assembly of novel potential agrochemicals. While specific, publicly disclosed examples of commercial pesticides derived directly from this exact intermediate are limited, its utility is inferred from its inclusion in chemical libraries for agrochemical screening and its structural similarity to intermediates used for known products. For instance, a related compound, 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, is known to be an intermediate in the production of the insecticides imidacloprid (B1192907) and acetamiprid, suggesting the broader value of such halogenated acetylthiophenes in the industry. chemicalbook.com

Research in this area focuses on synthesizing libraries of novel thiophene-containing compounds for high-throughput screening to identify new leads with desired pesticidal or herbicidal activity. The predictable reactivity of this compound makes it an ideal candidate for such discovery programs.

Table 3: Potential Applications in Agrochemical Development This table is interactive. You can sort and filter the data.

| Agrochemical Class | Potential Function | Synthetic Role of Intermediate |

|---|---|---|

| Fungicides | Crop protection against fungal pathogens | Building block for novel heterocyclic systems with antifungal activity. |

| Insecticides | Pest control | Precursor for compounds structurally related to existing neonicotinoids or other classes. chemicalbook.com |

| Herbicides | Weed control | Scaffold for developing new molecules that interfere with plant-specific biological pathways. |

Future Directions and Emerging Research Avenues

Exploration of Additional Biological Targets and Therapeutic Potentials

The thiophene (B33073) nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govtechscience.comnih.govresearchgate.net Derivatives of the closely related 2-bromo-5-chloro thiophene have shown potential as antibacterial and antioxidant agents. This foundational knowledge strongly suggests that derivatives of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone could be engineered to target a variety of biological pathways implicated in human diseases.

A particularly promising avenue of research lies in the synthesis of thiazole (B1198619) derivatives. The α-bromoketone moiety of this compound is an ideal precursor for the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. researchgate.netnih.govmdpi.com Thiazole-containing compounds are known to possess a broad range of pharmacological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov By reacting this compound with various thioamides, a library of novel 2-thienyl-thiazole derivatives can be generated. These new chemical entities could then be screened against a panel of biological targets, including but not limited to:

Microbial Pathogens: Targeting bacterial and fungal strains, particularly those exhibiting resistance to existing antibiotics.

Cancer Cell Lines: Investigating cytotoxicity against various cancer cell lines and exploring mechanisms of action, such as the inhibition of specific kinases or signaling pathways. nih.govmdpi.com

Inflammatory Pathways: Assessing the potential to modulate inflammatory responses by targeting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

The exploration of these and other biological targets could lead to the discovery of new lead compounds with significant therapeutic potential.

Development of Chiral Analogs and Stereoselective Synthesis

Chirality plays a crucial role in the biological activity of many pharmaceuticals, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The development of chiral analogs of derivatives of this compound represents a significant opportunity to enhance therapeutic efficacy and reduce off-target effects.

Future research in this area could focus on several key strategies:

Stereoselective Reduction: The ketone functionality in derivatives of this compound can be a target for stereoselective reduction to introduce a chiral center. The use of chiral reducing agents or catalysts could afford enantiomerically enriched secondary alcohols, which can serve as building blocks for more complex chiral molecules.

Synthesis of Chiral Heterocycles: The development of methodologies for the enantioselective synthesis of heterocycles derived from this starting material is a promising direction. This could involve the use of chiral catalysts or auxiliaries in reactions such as the aforementioned thiazole synthesis or other cyclization reactions. nih.gov

Chiral Resolution: For racemic mixtures of derivatives, chiral resolution techniques, such as chromatography on chiral stationary phases, can be employed to separate the enantiomers and allow for the individual evaluation of their biological activities. mdpi.comrsc.org

The synthesis and biological evaluation of chiral analogs will provide a deeper understanding of the structure-activity relationships and could lead to the identification of more potent and selective drug candidates.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. repcomseet.orgnih.govfrontiersin.orgmolecularmachinelearning.com These computational tools can be powerfully applied to the exploration of derivatives of this compound.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of synthesized derivatives and their corresponding biological activities, QSAR models can be developed to predict the activity of virtual compounds. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency.

Predictive Bioactivity and Toxicity Models: Machine learning algorithms can be trained to predict the potential biological targets and toxicity profiles of novel compounds based on their chemical structures. This can help in the early identification of promising candidates and flag potential safety concerns.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties, using the this compound scaffold as a starting point. These models can explore a vast chemical space to identify novel structures with optimized activity and drug-like properties.

By leveraging the predictive power of AI and ML, the drug discovery process for derivatives of this compound can be made more efficient and cost-effective.

Sustainability and Environmental Considerations in Synthesis and Application

The principles of green chemistry are increasingly important in pharmaceutical synthesis, aiming to reduce the environmental impact of chemical processes. instituteofsustainabilitystudies.comacs.org Future research should focus on developing more sustainable and environmentally friendly methods for the synthesis and application of this compound and its derivatives.

Areas for improvement include:

Greener Synthetic Routes: The development of synthetic methods that utilize less hazardous reagents and solvents, reduce waste generation, and improve energy efficiency is crucial. nih.govresearchgate.net This could involve exploring catalytic methods, solvent-free reactions, or the use of bio-based solvents. For the synthesis of the parent compound, exploring greener brominating agents and reaction conditions would be a key focus.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Biodegradability and Environmental Fate: Investigating the environmental fate and biodegradability of this compound and its derivatives is essential to understand their potential long-term environmental impact. researchgate.netnih.govnih.govgreenpeace.toepa.gov Organohalogen compounds can be persistent in the environment, and therefore, designing molecules that are readily biodegradable after their intended use is a critical consideration.

By incorporating green chemistry principles and conducting thorough environmental assessments, the development of pharmaceuticals derived from this compound can be pursued in a more sustainable and responsible manner.

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone with high purity?

Methodological Answer: A common synthesis route involves bromination of the parent ketone. For example, bromine (Br₂) in chloroform (CHCl₃) can be added dropwise to a solution of 1-(5-chlorothiophen-2-yl)ethanone under controlled conditions. Post-reaction, the mixture is washed with sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine, followed by recrystallization from diethyl ether (Et₂O) to achieve ~85% yield and >95% purity . Key parameters include:

- Solvent choice : Chloroform ensures solubility and minimizes side reactions.

- Temperature : Room temperature avoids thermal decomposition.

- Workup : Sequential washing removes acidic byproducts and unreacted bromine.

Q. How should researchers characterize the structural identity of this compound?

Methodological Answer: A combination of spectroscopic and computational tools is critical:

- NMR Spectroscopy : Compare H and C NMR peaks with predicted shifts using software like ChemDraw. For example, the thiophene ring protons typically appear at δ 6.8–7.5 ppm, while the ketone carbonyl resonates at ~190–200 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight (C₆H₄BrClOS = 235.52 g/mol) via ESI-MS or EI-MS. The molecular ion [M]⁺ should match the theoretical m/z .

- InChI Key Validation : Cross-verify the compound’s InChI key (e.g., XZTLAMYFEVPMLG-UHFFFAOYSA-N) with databases like PubChem to ensure structural consistency .

Advanced Research Questions

Q. What strategies can optimize bromination efficiency while minimizing side reactions?

Methodological Answer: To enhance selectivity:

- Electrophilic Aromatic Substitution (EAS) Tuning : The electron-withdrawing chlorine on the thiophene ring directs bromination to the α-position of the ketone. Use Lewis acids (e.g., FeBr₃) to stabilize the transition state .

- Kinetic Control : Short reaction times (30–60 min) prevent di-bromination. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 7:3).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the mono-brominated product from di-brominated byproducts .

Q. How can computational tools assist in analyzing reactivity and crystal structures?

Methodological Answer:

- Mercury Software : Visualize packing patterns and intermolecular interactions (e.g., halogen bonding between Br and O atoms) in crystallographic data .

- SHELX Suite : Refine X-ray diffraction data to resolve positional disorder in the thiophene ring or ketone group. SHELXL is particularly effective for high-resolution datasets .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., bromine’s electrophilicity) .

Q. What are common pitfalls in interpreting NMR data for halogenated ethanones?

Methodological Answer:

- Solvent Artifacts : CDCl₃ can split peaks due to residual C coupling. Use deuterated DMSO for sharper signals.

- Dynamic Effects : Rotational barriers in the ketone group may broaden signals. Acquire spectra at elevated temperatures (e.g., 40°C) .

- Isotopic Patterns : Br/Br isotopic splitting in MS can mimic impurities. Use high-resolution MS to distinguish .

Q. How does the thiophene ring’s electronic environment influence cross-coupling reactivity?

Methodological Answer: The 5-chloro substituent on the thiophene ring withdraws electron density, enhancing the electrophilicity of the adjacent bromine. This facilitates:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids to replace Br with aryl groups. Optimize base (e.g., K₂CO₃) for deprotonation .

- Nucleophilic Substitution : Tertiary amines (e.g., DIPEA) promote SN2 displacement of Br by nucleophiles (e.g., amines, thiols). Monitor by F NMR if fluorinated reagents are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro